molecular formula C4H10N2 B13796178 3-Ethyl-3-methyldiaziridine CAS No. 4901-75-1

3-Ethyl-3-methyldiaziridine

Cat. No.: B13796178
CAS No.: 4901-75-1
M. Wt: 86.14 g/mol
InChI Key: MLTKZVHOZAKJMV-UHFFFAOYSA-N
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Description

3-Ethyl-3-methyldiaziridine (C₄H₁₀N₂) is a three-membered heterocyclic compound containing two nitrogen atoms in a strained ring system. Its structure features a diaziridine core (N–N–C) substituted with ethyl and methyl groups at the 3-position. The compound is notable for its reactivity in ring-opening and addition reactions due to its inherent ring strain.

Properties

CAS No.

4901-75-1

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

IUPAC Name

3-ethyl-3-methyldiaziridine

InChI

InChI=1S/C4H10N2/c1-3-4(2)5-6-4/h5-6H,3H2,1-2H3

InChI Key

MLTKZVHOZAKJMV-UHFFFAOYSA-N

Canonical SMILES

CCC1(NN1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-3-methyldiaziridine can be synthesized through the reaction of acetaldehyde with ethylamine and hydroxylamine-O-sulfonic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise proportions. The reaction is monitored closely to maintain optimal conditions, and the product is purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-methyldiaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethyl-3-methyldiaziridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethyl-3-methyldiaziridine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction is mediated through the nitrogen atoms in the diaziridine ring, which can participate in nucleophilic substitution reactions .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₄H₁₀N₂
  • Density : 903.8 kg/m³ (liquid) .
  • Synthesis : Typically prepared via cyclization of hydrazine derivatives with ketones or aldehydes under controlled conditions.

Reactivity:

3-Ethyl-3-methyldiaziridine reacts with electrophilic alkenes (e.g., acrylonitrile, butenone) to form substituted diaziridines through nucleophilic addition. For example, Miller demonstrated its addition to acrylonitrile, yielding 1-(1-cyanoethyl)-3-ethyl-3-methyldiaziridine .

Comparison with Similar Compounds

This section compares this compound with structurally or functionally related compounds, focusing on reactivity, physical properties, and applications.

Other Diaziridines

  • 3,3-Pentanediylenediaziridine :

    • Structure : Features a five-membered ring fused to the diaziridine core.
    • Reactivity : Reacts with diphenylcyclopropene, suggesting a preference for strained cyclic electrophiles over simple alkenes .
    • Contrast : Unlike this compound, its fused-ring system alters regioselectivity in addition reactions.
  • 3,3-Trialkyldiaziridines :

    • Reactivity : React with ethenesulfonic acid esters to form sulfonate adducts. The bulkier alkyl substituents (compared to ethyl/methyl) may hinder sterically demanding reactions .

Aziridines

Aziridines (three-membered rings with one nitrogen) share ring-strain-driven reactivity but differ in electronic and steric profiles:

  • Reactivity with Acetylenes : Aziridines undergo addition to acetylenes to yield vinyl aziridines, whereas diaziridines (including this compound) typically undergo ring-opening or decomposition with acetylenes .
  • Example: Morpholine (C₄H₉NO), a six-membered amine, lacks ring strain and exhibits lower reactivity toward electrophiles (density: 924.3 kg/m³) .

Piperazine

  • Molecular Formula : C₄H₁₀N₂ (same as this compound).
  • Structure : Six-membered ring with two nitrogen atoms.
  • Physical Properties : Higher density (943.7 kg/m³) due to extended conjugation and lack of ring strain .
  • Applications : Primarily used in pharmaceuticals (e.g., antifungals), contrasting with this compound’s role in synthetic intermediates.

Diazirines

Diazirines (oxidized analogs with N=N bonds) exhibit distinct reactivity:

  • Example : 3-Phenyl-3-(trifluoromethyl)-3H-diazirine undergoes photolytic C–H insertion, a property absent in diaziridines .
  • Synthesis : Diazirines are often synthesized via oxidation of diaziridines, highlighting their redox relationship .

Data Tables

Table 1. Physical Properties of Selected Heterocycles

Compound Molecular Formula Density (kg/m³) Key Reactivity
This compound C₄H₁₀N₂ 903.8 Nucleophilic addition to alkenes
Piperazine C₄H₁₀N₂ 943.7 Base catalysis in drug synthesis
Morpholine C₄H₉NO 924.3 Solvent, low ring strain

Table 2. Reactivity Comparison

Reaction Type This compound Aziridines Diazirines
Addition to Alkenes Yes (e.g., acrylonitrile) Yes No
Addition to Acetylenes No (ring decomposition) Yes (vinyl) Photolytic C–H insertion
Oxidation Stability Moderate High High (oxidized form)

Research Findings and Gaps

  • Reactivity : this compound’s selectivity for alkenes over acetylenes distinguishes it from aziridines .
  • Synthetic Utility : Its derivatives are intermediates in bioactive molecule synthesis, though fewer applications are documented compared to piperazine.
  • Data Gaps: Limited thermodynamic data (e.g., melting points, solubility) for this compound and related diaziridines in open literature.

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